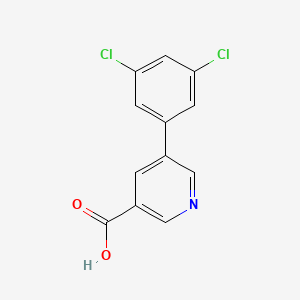

5-(3,5-Dichlorophenyl)nicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3,5-Dichlorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H7Cl2NO2 . It has a molecular weight of 268.09 g/mol . The IUPAC name for this compound is 5-(3,5-dichlorophenyl)pyridine-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 5-(3,5-Dichlorophenyl)nicotinic acid includes two chlorine atoms attached to the phenyl group and a carboxylic acid group attached to the pyridine ring . The InChI string for this compound is InChI=1S/C12H7Cl2NO2/c13-10-2-7(3-11(14)4-10)8-1-9(12(16)17)6-15-5-8/h1-6H,(H,16,17) .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(3,5-Dichlorophenyl)nicotinic acid include a molecular weight of 268.09 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .科学的研究の応用

Industrial Production of Nicotinic Acid

Nicotinic acid, a component of vitamin PP essential for humans and animals, is industrially produced mainly by oxidizing 5-ethyl-2-methylpyridine. Innovative ecological methods to produce nicotinic acid are necessary for green chemistry, including using commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine (Lisicki, Nowak, & Orlińska, 2022).

Herbicidal Activity

A series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, have shown excellent herbicidal activity against various weeds, suggesting the potential for developing new herbicides (Yu et al., 2021).

Synthesis of LFA-1/ICAM Inhibitors

An efficient synthesis method for 6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]nicotinic acid, a potent LFA-1/ICAM inhibitor, has been developed. This process has significant implications for creating effective inhibitors for various medical applications (Zhang et al., 2010).

G Protein-Coupled Receptor Activation

Nicotinic acid is known to activate G protein-coupled receptors in certain tissues, indicating its potential in treating diseases like hypertriglyceridemia and influencing lipid levels (Lorenzen et al., 2001).

Lipid-Lowering Effects in Pharmaceuticals

Nicotinic acid has been used as a lipid-lowering drug for decades, primarily by inhibiting lipolysis in adipose tissue. Its receptor PUMA-G or HM74 in adipocytes mediates this anti-lipolytic effect (Tunaru et al., 2003).

Crystallographic Studies

Studies on ionic crystals and complexes of nicotinic acid, like 5-methylpyrazine-2carboxylic acid 4-oxide, provide insights into its structural features and potential for developing new drugs for treating hypercholesterolemia (Athimoolam & Natarajan, 2007).

Cross-Coupling Reactions in Organic Chemistry

Nicotinic acid plays a role in regioselective cross-coupling reactions with boronic acids and dihalo heterocycles, useful in synthesizing various nicotinic acids and related compounds (Houpis et al., 2010).

Reactive Extraction in Chemical Engineering

The recovery of nicotinic acid via reactive extraction with organophosphorus solvating extractants is studied to improve production efficiency in food, pharmaceutical, and biochemical industries (Kumar, Wasewar, & Babu, 2008).

Atherosclerosis Treatment

Nicotinic acid has shown potential in inhibiting atherosclerosis progression independently of its lipid-modifying effects. This discovery points to its use in treating cardiovascular diseases (Lukasova et al., 2011).

特性

IUPAC Name |

5-(3,5-dichlorophenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-10-2-7(3-11(14)4-10)8-1-9(12(16)17)6-15-5-8/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBANHRCWVIXXHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=CC(=CN=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646978 |

Source

|

| Record name | 5-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,5-Dichlorophenyl)nicotinic acid | |

CAS RN |

887973-53-7 |

Source

|

| Record name | 5-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。